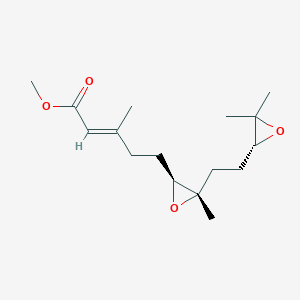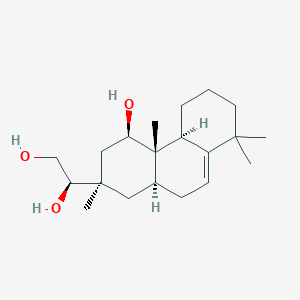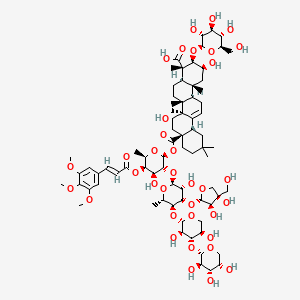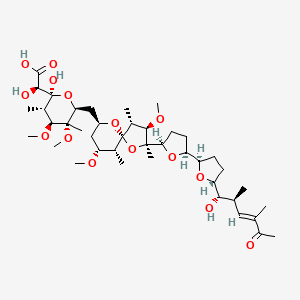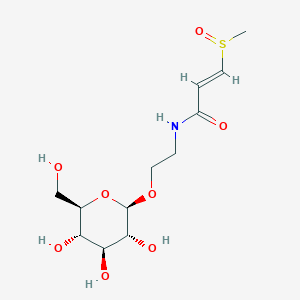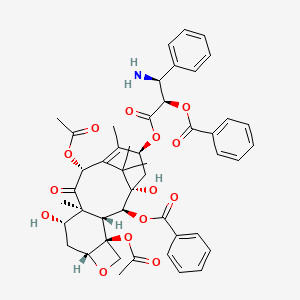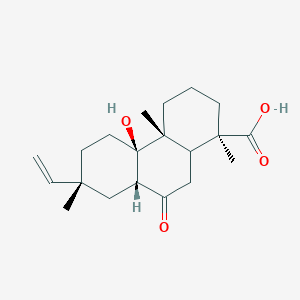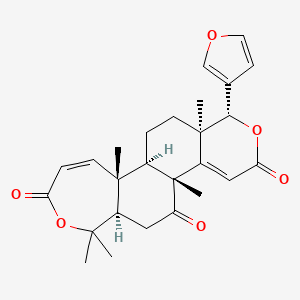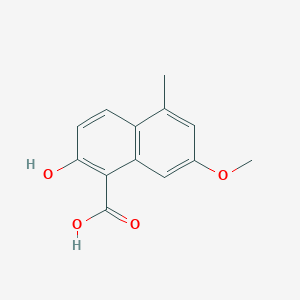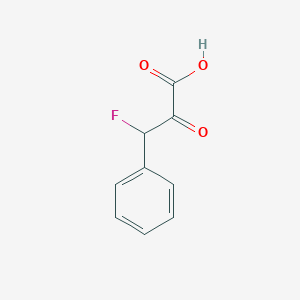![molecular formula C17H14BrN3 B1244509 N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)
N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)methylideneamino]-4-methyl-2-quinolinamine is a member of quinolines.
科学的研究の応用
Heterocyclic Amines in Nutrition and Cancer Research
Heterocyclic amines, structurally related to N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine, are significant in nutrition and cancer research. These compounds are formed in cooked meats and have been implicated as potential etiological agents in human mammary cancer. Experimental evidence suggests that they may be involved in mammary carcinogenesis through the formation of DNA adducts after metabolic activation, highlighting the complex interplay between dietary factors and cancer incidence (Snyderwine, 1994).
Immunomodulatory Applications
Compounds such as imiquimod, sharing a structural framework with the query compound, are recognized for their ability to modulate the immune system. These non-nucleoside imidazoquinolinamines, including heterocyclic amines, induce localized cytokine production and have demonstrated diverse biological functions such as antiviral, antiproliferative, and antitumor activities. Their potential as innovative topical agents for various cutaneous diseases underscores the significance of heterocyclic amines in therapeutic applications (Syed, 2001).
Neuroprotective and Behavioral Effects
Certain heterocyclic amines present in the mammalian brain, such as 1MeTIQ, display neuroprotective, antiaddictive, and antidepressant-like activities. Their mechanisms of action involve MAO inhibition, free radical scavenging properties, and modulation of the glutamatergic system, indicating the therapeutic potential of these compounds in addressing central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).
Antitubercular Activity
The structural modifications of isoniazid derivatives, including heteroaromatic compounds like N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine, have shown promising results against various strains of mycobacteria. These derivatives, by exhibiting significant in vitro anti-TB activity, offer a promising direction for the design of new leads for antitubercular compounds (Asif, 2014).
Environmental Applications
The degradation of nitrogen-containing hazardous compounds like amines and azo compounds, widely used in various industries, is a significant environmental concern. Advanced oxidation processes (AOPs) have been employed to degrade these recalcitrant compounds, with a focus on aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. The systematic review of these processes provides valuable insights into the efficacy and mechanisms of degradation, crucial for addressing environmental pollution (Bhat & Gogate, 2021).
Therapeutic Patents and Drug Repurposing
Heterocyclic amines, especially tetrahydroisoquinolines, have been the subject of numerous patents for their therapeutic applications. Their role in anticancer antibiotics, neuroprotection, and as potential candidates for infectious diseases underscores the vast potential of these compounds in drug discovery and repurposing (Singh & Shah, 2017). Additionally, the review of natural isoquinoline alkaloids and their N-oxides highlights their antimicrobial, antibacterial, and antitumor activities, suggesting new possible applications of these compounds in drug discovery (Dembitsky et al., 2015).
Anticancer Adjuvant Properties
The study of aminoquinolines, structurally related to the query compound, reveals their potential as adjuvants in anticancer therapy. Their lysosomotropic nature and the ability to induce cell cycle arrest, histone acetylation, and inhibition of key signaling pathways like PI3K/Akt/mTOR suggest their significant role in enhancing the antiproliferative action of chemotherapeutic agents. However, their use requires careful consideration of dose-dependent adverse effects and pharmacovigilance (Ferreira et al., 2021).
特性
製品名 |
N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine |
|---|---|
分子式 |
C17H14BrN3 |
分子量 |
340.2 g/mol |
IUPAC名 |
N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine |
InChI |
InChI=1S/C17H14BrN3/c1-12-10-17(20-16-9-5-3-7-14(12)16)21-19-11-13-6-2-4-8-15(13)18/h2-11H,1H3,(H,20,21)/b19-11+ |
InChIキー |
IUCDOPHSJXCCHP-YBFXNURJSA-N |
異性体SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=CC=C3Br |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CC=C3Br |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CC=C3Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-](/img/structure/B1244427.png)
